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Compound of Interest |

(Cyclohexylmethyl)[(oxan-4-
Compound Name:

yl)methyllamine
CAS No.: 1247461-98-8
Cat. No.: B2886236

Get Quote

\ J

Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: (Cyclohexylmethyl)[(oxan-4-yl)methyl]Jamine (C13H2sNO, MW: 211.35 g/mol )

Executive Summary & Analytical Challenges

(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is a lipophilic, non-chromophoric secondary
aliphatic amine. It consists of a cyclohexyl ring and a tetrahydropyran (oxan-4-yl) ring, bridged
by a central secondary amine.

The Core Challenge: The molecule completely lacks conjugated

-systems or aromatic rings, meaning it does not absorb UV light above 210 nm. Standard
HPLC-UV methodologies (e.g., Diode Array Detection at 254 nm) are functionally blind to this
compound, rendering them useless for purity assessments or pharmacokinetic quantification.

To overcome this, we must deploy an orthogonal analytical strategy. This guide establishes a
self-validating framework utilizing Nuclear Magnetic Resonance (NMR) and Fourier Transform
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Infrared (FTIR) spectroscopy for structural elucidation, Universal UHPLC-Charged Aerosol
Detection (CAD) coupled with Mass Spectrometry (MS) for purity, and Gas Chromatography-
Mass Spectrometry (GC-MS) with chemical derivatization for volatility and fragmentation

mapping.

Orthogonal Analytical Strategy
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Caption: Orthogonal analytical workflow for characterizing non-chromophoric secondary
amines.
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Structural Elucidation: NMR & FTIR Spectroscopy
Causality & Mechanism

FTIR and NMR spectroscopy are the definitive techniques for confirming the molecular
skeleton of aliphatic amines [1].

e FTIR: The N-H bond vibration of a secondary amine is typically observed as a single, weak
band in the 3300-3500 cm~1 region, which distinguishes it from primary amines (which show
two bands) and tertiary amines (which show none) [1].

e 1H NMR: The N-H proton undergoes quadrupolar relaxation due to the *N nucleus, causing
it to appear as a broad singlet between 6 0.5-5.0 ppm. The methylene protons adjacent to
the nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-
star-inserted">

-protons) are deshielded by the electronegative nitrogen, shifting them to the 6 2.2-2.9 ppm
range .

e 13C NMR: Carbon-13 NMR is highly diagnostic for mapping the aliphatic skeleton of acyclic
and cyclic amines [2]. The carbons adjacent to the ether oxygen in the oxane ring will appear
furthest downfield.

Table 1: Expected Diagnhostic Spectral Features
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Technique Signal | Shift Assighment Causality / Note

Single band confirms
FTIR ~3300 cm~t (weak) N-H stretch the presence of a
secondary amine.

Confirms the oxane
FTIR ~1100 cm~! (strong) C-O-C stretch (tetrahydropyran)
ether linkage.

Broad due to *N
1H NMR 0 0.5-5.0 ppm (broad)  N-H proton relaxation; disappears
upon D20 exchange.

Deshielded

H NMR 62.2-2.9 ppm (M, 4H) ~ -CH2-N-CHz- -protons adjacent to

the secondary amine.

Highly deshielded
1H NMR 0 3.8-4.0 ppm (m, 4H)  -CH2-O-CH2- protons adjacent to
the ether oxygen.

13C NMR ~45-55 ppm C-N carbons -carbons to the
secondary amine.

13C NMR ~65—70 ppm C-O carbons -carbons to the oxane
ether oxygen.

Chromatographic Purity: UHPLC-CAD and ESI-MS
Causality & Mechanism

Because (Cyclohexylmethyl)[(oxan-4-yl)methyl]Jamine lacks a UV chromophore, Universal
Detectors are mandatory [3]. Charged Aerosol Detection (CAD) measures the charge
transferred to residual analyte particles after the mobile phase is evaporated. It provides a
near-uniform response for all non-volatile analytes. Critical Constraint: CAD requires strictly
volatile mobile phases. Non-volatile salts (e.g., phosphates) will precipitate and destroy the
detector. Therefore, an ammonium formate/formic acid buffer system is used. This acidic
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environment also ensures the secondary amine is fully protonated, allowing for excellent
positive-ion Electrospray lonization (ESI+) mass confirmation (

at m/z 212.2).

Protocol: Self-Validating UHPLC-CAD/MS Method

Step 1: Sample Preparation Accurately weigh 10.0 mg of the amine and dissolve in 10.0 mL of
Methanol (1.0 mg/mL stock). Dilute to 100 pg/mL using the initial mobile phase. Self-Validation:
Prepare a blank diluent and a system suitability standard (e.g., 100 pg/mL dicyclohexylamine)
to verify detector response and confirm the absence of ghost peaks.

Step 2: Instrument Setup Equilibrate a Waters CSH C18 column (2.1 x 100 mm, 1.7 pum) at 40
°C. Set the CAD evaporation temperature to 35 °C (optimized to prevent the loss of semi-
volatile aliphatic amines).

Step 3: Execution Inject the blank to ensure baseline stability. Inject the system suitability
standard; verify that the signal-to-noise ratio (S/N) is

10 and the peak asymmetry factor is between 0.8 and 1.5. Proceed with sample injection.

Table 2: UHPLC-CAD/MS Gradient Parameters

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
6.0 10 90 0.4
8.0 10 90 0.4
8.1 95 5 0.4
10.0 95 5 0.4
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Volatility and Fragmentation: GC-MS with

Derivatization
Causality & Mechanism

Direct GC-MS analysis of secondary aliphatic amines is notoriously difficult. The polar N-H
group acts as a strong hydrogen bond donor, interacting with residual silanol groups on the
fused-silica GC column, leading to severe peak tailing and irreversible adsorption [4]. To
circumvent this, the amine is chemically derivatized to reduce its polarity and increase volatility
[4]. Trifluoroacetic anhydride (TFAA) rapidly acylates the secondary amine to form a stable
trifluoroacetamide [5]. This eliminates hydrogen bonding and directs electron impact (El)

fragmentation to yield highly diagnostic mass spectra (e.g., ngcontent-ng-c2699131324=
_nghost-ng-c2339441298="" class="inline ng-star-inserted">

-cleavage and the robust

ion at m/z 69) .

Secondary Amine Alpha-Cleavage
m/z 211.19 Loss of radical groups
w‘

TFA-Amide Derivative
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/

TFAA (Trifluoroacetic Anhydride) m/z 69
+ Pyridine Catalyst [CF3]+ion

Electron Impact (70 eV)
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Caption: TFAA derivatization pathway and subsequent Electron Impact (El) fragmentation.
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Protocol: Self-Validating TFAA Derivatization

Step 1: Reagent Preparation Prepare a reaction solvent of anhydrous Ethyl Acetate. Ensure all
glassware is strictly dry, as water will rapidly hydrolyze the TFAA reagent.

Step 2: Derivatization Reaction Transfer 1.0 mg of the amine into a 2 mL glass reaction vial.
Add 500 pL of Ethyl Acetate and 50 uL of Pyridine. Add 100 pL of TFAA. Cap tightly and
incubate at 60 °C for 30 minutes. Causality: Pyridine acts as an acid scavenger, neutralizing
the trifluoroacetic acid byproduct. This drives the acylation to 100% completion and protects the
GC column from highly acidic injections.

Step 3: Evaporation and Reconstitution Evaporate the mixture to dryness under a gentle
stream of nitrogen. Reconstitute the residue in 1.0 mL of Hexane. Self-Validation: The
evaporation step removes excess TFAA and pyridine, preventing premature degradation of the
GC column's stationary phase. Spiking the sample with an internal standard (e.g.,
Nonadecane) prior to injection verifies injection reproducibility. The complete absence of the
underivatized amine peak at m/z 211 confirms 100% derivatization efficiency.

Parameter Setting / Value

DB-5MS (30 m x 0.25 mm, 0.25 pm film

Column _
thickness)

Carrier Gas Helium at 1.0 mL/min (Constant Flow)

Inlet Temperature 250 °C (Splitless mode)

70 °C (hold 1 min), ramp 15 °C/min to 280 °C
Oven Program

(hold 5 min)
Transfer Line Temp 280 °C
lonization Mode Electron Impact (El), 70 eV
Mass Range m/z 40 to 400
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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